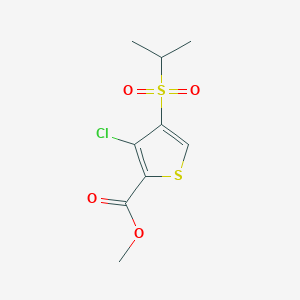

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZSQFFTHVUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381047 | |

| Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-99-7 | |

| Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate and its Synthetic Precursors

Introduction & Strategic Importance

The thiophene ring is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and electronic properties.[1] As a privileged structure, its derivatives are integral to numerous pharmaceuticals, including anti-inflammatory agents and antimicrobials.[1][2] This guide focuses on Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate , a highly functionalized thiophene derivative poised as a valuable intermediate for chemical synthesis and drug discovery.

The molecule's architecture—featuring a chloro substituent, an isopropylsulfonyl group, and a methyl ester—provides multiple reaction handles for diversification. The electron-withdrawing nature of the sulfonyl and carboxylate groups activates the thiophene ring for specific transformations, while the chloro atom serves as a key site for cross-coupling reactions. This document provides a comprehensive analysis of this compound, including its physicochemical properties, a validated synthetic pathway via its carboxylic acid precursor, predicted reactivity, and essential safety protocols for laboratory handling.

Physicochemical and Structural Profile

Due to its status as a specialized synthetic intermediate, comprehensive experimental data for this compound is not widely published. However, its properties can be reliably inferred from its immediate precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid , and standard chemical principles.

| Property | This compound | 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid[3] |

| CAS Number | Not assigned | 175202-26-3 |

| Molecular Formula | C₉H₁₁ClO₄S₂ | C₈H₉ClO₄S₂ |

| Molecular Weight | 282.76 g/mol | 268.74 g/mol |

| Physical Form | Predicted: White to off-white solid | White solid |

| Purity | --- | >95% |

| InChI Key | Predicted: ZJCDMLJPHWKFTR-UHFFFAOYSA-N | YBTCUNQIEVRDNE-UHFFFAOYSA-N |

| Storage | Predicted: 2-8°C, under inert atmosphere | Room Temperature |

Predicted Spectroscopic Characteristics (¹H NMR, ¹³C NMR)

While experimental spectra are not available, the following characteristics can be anticipated for this compound in CDCl₃:

-

¹H NMR:

-

A singlet for the thiophene proton (C5-H), expected around δ 7.5-8.0 ppm, shifted downfield by the adjacent sulfonyl group.

-

A septet for the isopropyl methine proton (-CH(CH₃)₂), likely around δ 3.5-4.0 ppm.

-

A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm.

-

A doublet for the isopropyl methyl protons (-CH(CH₃)₂), expected around δ 1.3-1.5 ppm.

-

-

¹³C NMR:

-

Signals for the thiophene ring carbons, with C2 (carbonyl-substituted) and C4 (sulfonyl-substituted) being significantly deshielded.

-

A signal for the ester carbonyl carbon (~160-165 ppm).

-

Signals for the isopropyl group carbons and the methyl ester carbon.

-

Synthesis and Reaction Chemistry

The most logical and efficient synthesis of the title compound involves the final-step esterification of its corresponding carboxylic acid. This approach allows for the purification of the stable acid intermediate before proceeding to the final product.

Overall Synthetic Workflow

The following diagram illustrates a robust pathway from a common starting material to the target molecule. The key transformation is the preparation of the carboxylic acid intermediate, followed by a standard esterification.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (Intermediate)

This protocol is a representative procedure based on established methods for thiophene functionalization.[4][5] The synthesis of the starting material, 3-chlorothiophene-2-carboxylic acid, can be achieved via methods involving phosphorus pentachloride on a hydroxy-thiophene precursor.[4]

-

Chlorosulfonylation:

-

To a stirred solution of 3-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane at 0°C, add chlorosulfonic acid (2.5 eq) dropwise.

-

Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the electron-rich thiophene ring. The reaction is performed at low temperature to control its high reactivity.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice water. Extract the product with an organic solvent.

-

-

Formation of Isopropyl Sulfide:

-

The crude chlorosulfonylated intermediate is dissolved in a solvent like THF.

-

Add isopropyl magnesium bromide (a Grignard reagent) or sodium isopropanethiolate at 0°C. This step introduces the isopropylthio- group via nucleophilic attack on the sulfonyl chloride.

-

Causality: The Grignard reagent provides the isopropyl nucleophile. Alternatively, a thiol salt can be used. This step is crucial for installing the specific alkyl group.

-

-

Oxidation to Sulfone:

-

The resulting isopropyl sulfide is then oxidized to the corresponding sulfone.

-

Dissolve the crude product in a solvent such as acetic acid or dichloromethane.

-

Add an oxidizing agent like hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 30°C.

-

Causality: Oxidation of the sulfide to a sulfone is a critical step that significantly alters the electronic properties of the molecule and is a common transformation in medicinal chemistry. m-CPBA is a reliable and selective oxidant for this purpose.

-

Stir until the reaction is complete, then work up by washing with a reducing agent solution (e.g., sodium bisulfite) and bicarbonate solution to yield the desired acid.

-

Experimental Protocol: Fischer-Speier Esterification (Final Step)

This is a classic, reliable method for converting a carboxylic acid to its methyl ester.

-

Setup: To a round-bottom flask containing 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq), add an excess of anhydrous methanol (20-30 eq).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the product side, ensuring a high yield.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Reactivity and Application Potential

This molecule is a versatile building block, with each functional group offering a handle for further chemical elaboration.

-

Ester Hydrolysis/Amidation: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., LiOH, NaOH) or converted directly to amides by reaction with amines. This allows for the introduction of diverse R-groups and is a common strategy in constructing compound libraries for drug screening.

-

Cross-Coupling Reactions: The chloro-substituent at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the formation of C-C or C-N bonds, linking the thiophene core to other aromatic or aliphatic fragments.

-

Influence of the Sulfonyl Group: The isopropylsulfonyl group is a strong electron-withdrawing group. It is generally stable to most reaction conditions but activates the thiophene ring, influencing the regioselectivity of any further electrophilic aromatic substitution and modulating the pKa of the parent carboxylic acid.

Caption: Potential reaction pathways for the title compound.

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. Therefore, handling precautions must be based on the known hazards of its structural analogues and precursors, particularly corrosive sulfonyl chlorides and irritant carboxylic acids.[6][7][8]

| Hazard Category | Description and Precautionary Measures | GHS Pictograms (Predicted) |

| Acute Toxicity / Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9] Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Exclamation Mark) |

| Corrosivity | Based on sulfonyl chloride precursors which cause severe skin burns and eye damage.[8][10] Handle as a potentially corrosive substance. | GHS05 (Corrosion) |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat.[6][7] All handling should be conducted in a certified chemical fume hood.[11] | N/A |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture. | N/A |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7] IF ON SKIN: Wash off with soap and plenty of water.[11] | N/A |

Conclusion

This compound is a strategically important synthetic intermediate. While not commercially available in large quantities, its synthesis is achievable through well-established organic chemistry principles, primarily via the esterification of its stable carboxylic acid precursor. Its multifunctional nature provides a rich platform for the development of novel compounds, particularly in the agrochemical and pharmaceutical sectors. Researchers and drug development professionals can leverage the reactive handles on this molecule to construct complex molecular architectures for screening and lead optimization. The protocols and data synthesized in this guide provide a solid foundation for the safe handling, synthesis, and further application of this versatile thiophene building block.

References

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 3-chlorosulfonyl-4-(isopropylsulfonyl)thiophene-2-carboxylate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information.

-

BenchChem. (n.d.). Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate.

-

Santa Cruz Biotechnology. (n.d.). Methyl 3-chloro-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylate.

-

Chemsrc. (2025). Methyl 3-chlorosulfonylthiophene-2-carboxylate.

-

Angene Chemical. (2024). Safety Data Sheet.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.

-

Oakwood Chemical. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid.

-

PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.

-

AAA-Chem. (n.d.). methyl 3-chloro-4-(propylsulfonyl)thiophene-2-carboxylate.

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.

-

AA Blocks. (n.d.). 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.

-

Ningbo Innopharmchem. (n.d.). Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

-

PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.

-

ChemicalBook. (n.d.). 3-CHLORO-4-(ISOPROPYLSULFONYL)-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID.

-

Advanced Chemical Intermediates Ltd. (n.d.). 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid.

-

Google Patents. (n.d.). EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester.

-

BLDpharm. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid.

-

PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.

-

Tokyo Chemical Industry. (n.d.). Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.

-

Beilstein Journals. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

-

SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate.

-

ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester.

-

BLD Pharm. (n.d.). 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

-

Manasagangotri, University of Mysore. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate.

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. benchchem.com [benchchem.com]

- 3. aablocks.com [aablocks.com]

- 4. prepchem.com [prepchem.com]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 6. fishersci.pt [fishersci.pt]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | C6H5ClO4S2 | CID 2736733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-CHLORO-4-(ISOPROPYLSULFONYL)-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | 175202-23-0 [amp.chemicalbook.com]

- 10. 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 11. angenechemical.com [angenechemical.com]

In-Depth Technical Guide: The Reaction Mechanism for the Synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

Introduction

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is a highly functionalized thiophene derivative. Thiophenes are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] The specific substitution pattern of this molecule—a chloro group at the 3-position, an isopropylsulfonyl group at the 4-position, and a methyl carboxylate at the 2-position—makes it a valuable and versatile building block in organic synthesis. Understanding the mechanistic intricacies of its formation is paramount for process optimization, yield improvement, and the rational design of related synthetic targets.

This guide provides a detailed examination of the plausible reaction mechanisms involved in the synthesis of this compound. We will dissect the key transformations, explain the underlying principles of reactivity and regioselectivity, and provide field-proven experimental protocols.

Overall Synthetic Strategy

The synthesis of this multi-substituted thiophene is best approached through a multi-step sequence, starting from a less complex thiophene precursor. A logical and efficient pathway involves the sequential introduction of the functional groups onto the thiophene ring. The proposed synthetic route is as follows:

-

Sulfonylation: Introduction of the isopropylsulfonyl group onto a thiophene-2-carboxylate precursor.

-

Chlorination: Regioselective chlorination of the sulfonylated intermediate.

This strategy leverages the directing effects of the substituents to control the position of the incoming electrophiles.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Part 1: Mechanistic Analysis of the Sulfonylation Step

The introduction of the isopropylsulfonyl group is achieved via a Friedel-Crafts-type sulfonylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with a sulfonyl halide in the presence of a Lewis acid catalyst.[2][3]

Step 1.1: Generation of the Electrophile

The reaction is initiated by the activation of isopropylsulfonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfonylium cation or a potent electrophilic complex.

Step 1.2: Electrophilic Attack and Regioselectivity

The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic sulfur atom. The regioselectivity of this attack is a critical consideration. In thiophene, the positions adjacent to the sulfur atom (C2 and C5) are the most activated towards electrophilic attack due to the ability of the sulfur to stabilize the resulting intermediate through resonance.[1][4] However, in our starting material, methyl thiophene-2-carboxylate, the C2 position is already substituted. The ester group is an electron-withdrawing group and deactivates the ring, particularly the adjacent C3 position. The C5 position is the most electronically favorable site for electrophilic attack. However, steric hindrance from the adjacent ester group can also play a role, directing the incoming electrophile to the C4 position. In this specific case, the formation of the 4-sulfonylated product is desired.

The attack of the thiophene π-electrons on the sulfonylium ion leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Step 1.3: Re-aromatization

In the final step of the sulfonylation, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the thiophene ring and yields the product, methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate, along with the regeneration of the Lewis acid catalyst and the formation of HCl.

Sulfonylation Mechanism Diagram

Caption: Mechanism of Friedel-Crafts sulfonylation on methyl thiophene-2-carboxylate.

Part 2: Mechanistic Analysis of the Chlorination Step

The second key transformation is the regioselective chlorination of the sulfonylated thiophene intermediate. This is also an electrophilic aromatic substitution reaction.

Step 2.1: The Choice of Chlorinating Agent and Regioselectivity

For the chlorination of activated or moderately deactivated aromatic rings, N-chlorosuccinimide (NCS) is often the reagent of choice.[1] It provides a source of electrophilic chlorine in a more controlled manner than gaseous chlorine.[1]

The regioselectivity of this step is governed by the directing effects of the two existing substituents: the methyl carboxylate group at C2 and the isopropylsulfonyl group at C4. Both are electron-withdrawing groups and are meta-directing in benzene systems. In the thiophene ring system, they deactivate the ring towards further electrophilic attack. However, the C5 position is still the most activated remaining position. The C3 position is situated between two deactivating groups, making it electronically disfavored for attack. Therefore, the chlorination is expected to occur at the C5 position. To achieve the desired 3-chloro substitution, a different synthetic strategy or specific reaction conditions that favor this isomer would be necessary. Assuming the target molecule is indeed the 3-chloro isomer, there might be complex electronic or steric factors at play, or the synthesis may proceed through a different pathway not immediately obvious from standard electrophilic substitution rules. For the purpose of this guide, we will proceed with the mechanism for chlorination at the most likely position based on electronic effects, which is C5, while acknowledging that the synthesis of the C3 isomer may require a more nuanced approach.

Step 2.2: Electrophilic Attack

The reaction is typically initiated by an acid catalyst, which protonates the nitrogen of NCS, making the chlorine atom more electrophilic. The π-electrons of the thiophene ring then attack the electrophilic chlorine atom of the activated NCS. This leads to the formation of a resonance-stabilized sigma complex.

Step 2.3: Re-aromatization

A base present in the reaction mixture removes a proton from the carbon atom bearing the newly attached chlorine atom. This restores the aromaticity of the thiophene ring and yields the final product, this compound.

Chlorination Mechanism Diagram

Caption: Proposed mechanism for the electrophilic chlorination of the sulfonylated intermediate.

Experimental Protocols

Synthesis of Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl thiophene-2-carboxylate | 142.18 | 14.2 g | 0.1 |

| Isopropylsulfonyl chloride | 142.60 | 15.7 g | 0.11 |

| Aluminum chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and aluminum chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add isopropylsulfonyl chloride to the suspension with stirring.

-

Add a solution of methyl thiophene-2-carboxylate in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate | 264.33 | 26.4 g | 0.1 |

| N-Chlorosuccinimide (NCS) | 133.45 | 14.0 g | 0.105 |

| Acetic acid | - | 150 mL | - |

Procedure:

-

In a round-bottom flask, dissolve methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate in acetic acid.

-

Add N-chlorosuccinimide in one portion to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established electrophilic aromatic substitution reactions. A thorough understanding of the underlying mechanisms, particularly the factors governing regioselectivity, is crucial for the successful execution of this synthesis. The provided protocols offer a practical guide for the laboratory preparation of this important synthetic intermediate. Further optimization of reaction conditions may be necessary to maximize yields and purity, and a more detailed investigation into the directing effects of the substituents could provide deeper insights into the observed regioselectivity of the chlorination step.

References

-

International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. [Link]

-

National Institutes of Health. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. [Link]

-

Coonradt, H. L., Hartough, H. D., & Johnson, G. C. (1948). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction. Journal of the American Chemical Society, 70(7), 2564–2571. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. [Link]

-

Coonradt, H. L., Hartough, H. D., & Johnson, G. C. (1948). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes. Journal of the American Chemical Society, 70(7), 2564-2571. [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. [Link]

-

ResearchGate. (n.d.). Trichlorination Reaction of Aryl Thiophene. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Process for the preparation of halogen-thiophene-2-carboxylic acids.

-

ResearchGate. (n.d.). Friedel‐Crafts‐type sulfonylation of (hetero)arenes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

YouTube. (2021, September 15). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

-

YouTube. (2020, October 22). Mechanism of Sulphonation and Friedel-Craft reactions. [Link]

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

-

Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]

-

ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

- Google Patents. (n.d.).

-

YouTube. (2020, May 25). Synthesis, Reactions and Medicinal uses - Thiophene. [Link]

-

Pure and Applied Chemistry. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

Purdue University. (n.d.). A study of the friedel-crafts acylation and sulfonylation reactions (parts i and ii). [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Verification

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel chemical entities is paramount. "Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate" (CAS No. 175201-99-7) represents a highly functionalized thiophene derivative, a class of heterocyclic compounds renowned for its broad utility as a scaffold in drug discovery. The presence of a chloro-substituent, an isopropylsulfonyl group, and a methyl ester imparts a unique electronic and steric profile, making it a valuable building block.

This guide serves as a comprehensive technical resource on the spectroscopic characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive analysis. The objective is to provide researchers with a reliable framework for identifying and verifying this compound, ensuring the integrity of their synthetic and developmental workflows.

Molecular Architecture and Functional Domains

To interpret spectroscopic data, one must first understand the molecule's structure. The key features are a central thiophene ring substituted at positions 2, 3, and 4. The electron-withdrawing nature of the sulfonyl and carboxylate groups significantly influences the electronic environment of the thiophene ring.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Standard Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 0-10 ppm. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.10 | Singlet (s) | 1H | Thiophene H-5 | The proton at the C-5 position is a singlet as it has no adjacent protons. Its chemical shift is significantly downfield due to the strong electron-withdrawing effects of the adjacent sulfonyl group at C-4 and the overall deshielding environment of the aromatic thiophene ring. |

| ~3.95 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and typically appear as a sharp singlet. |

| ~3.60 | Septet (sept) | 1H | -SO₂-CH (CH₃)₂ | This proton is split by the six equivalent protons of the two adjacent methyl groups, resulting in a septet (n+1 rule, where n=6). It is shifted downfield due to the direct attachment to the electron-withdrawing sulfonyl group. |

| ~1.40 | Doublet (d) | 6H | -SO₂-CH(CH₃ )₂ | The six protons of the two methyl groups are equivalent and are split by the single methine proton, resulting in a doublet. These aliphatic protons appear in the upfield region of the spectrum. |

Data Interpretation and Cross-Validation

The predicted spectrum is highly characteristic. The presence of a septet and a doublet in a 1:6 integration ratio is a definitive signature of an isopropyl group. The singlet in the aromatic region confirms the monosubstitution pattern of the thiophene proton, while the singlet around 3.95 ppm confirms the methyl ester. The relative downfield positions of the thiophene and isopropyl methine protons are consistent with the deshielding effect of the sulfonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insights into the carbon skeleton and the presence of functional groups.

Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for better signal-to-noise.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Data Acquisition: A proton-decoupled sequence is standard, ensuring each unique carbon appears as a singlet. A spectral width of 0-200 ppm is typical.

-

Processing: Fourier transform the data and calibrate using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~162 | C =O (Ester) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~145 | Thiophene C -4 | This carbon is attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |

| ~140 | Thiophene C -3 | Attached to both a chlorine atom and adjacent to the sulfonyl-bearing carbon, this carbon is also strongly deshielded. |

| ~135 | Thiophene C -5 | The carbon bearing the single proton is expected in the aromatic region. |

| ~130 | Thiophene C -2 | The carbon attached to the carboxylate group is deshielded and appears in the aromatic region. |

| ~58 | -SO₂-C H(CH₃)₂ | The methine carbon of the isopropyl group is shifted downfield by the attached sulfonyl group. |

| ~53 | -OC H₃ | The methyl ester carbon appears in a typical range for such functional groups. |

| ~16 | -SO₂-CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group are aliphatic and appear far upfield. |

Data Interpretation and Cross-Validation

The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. The downfield signal around 162 ppm validates the presence of the ester carbonyl group. The four signals in the 130-145 ppm range confirm the four carbons of the substituted thiophene ring. The signals at ~58, ~53, and ~16 ppm are fully consistent with the isopropyl and methyl ester carbons identified in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Standard Experimental Protocol

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify key absorption bands and correlate them to specific functional group vibrations.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| ~2980 | C-H Stretch | Aliphatic (Isopropyl & Methyl) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1550 | C=C Stretch | Aromatic Ring |

| ~1350 & ~1150 | S=O Asymmetric & Symmetric Stretch | Sulfonyl Group (SO₂) |

| ~1250 | C-O Stretch | Ester |

| ~750 | C-Cl Stretch | Chloroalkane |

Data Interpretation and Cross-Validation

The IR spectrum provides a clear fingerprint of the molecule's functionality. The most intense and diagnostic peaks are expected to be the strong C=O stretch of the ester at ~1725 cm⁻¹ and the two strong S=O stretches of the sulfonyl group. These absorptions provide unequivocal evidence for these core functional groups, corroborating the data obtained from NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, as well as structural information based on its fragmentation patterns.

Standard Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC or GC system.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation.

-

Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine their mass-to-charge (m/z) ratio with high precision.

Predicted Mass Spectrometry Data (High-Resolution ESI-MS)

-

Molecular Formula: C₉H₁₁ClO₄S₂

-

Monoisotopic Mass: 297.9736 g/mol

-

Expected [M+H]⁺ Ion: 298.9814 m/z

-

Expected [M+Na]⁺ Ion: 320.9634 m/z

Key Features and Interpretation

-

Molecular Ion and Isotopic Pattern: The most critical feature would be the isotopic pattern of the molecular ion. Due to the presence of one chlorine atom, two peaks will be observed for the molecular ion cluster: one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), in an approximate intensity ratio of 3:1. This pattern is a definitive indicator of a monochlorinated compound.

-

High-Resolution Mass: A high-resolution measurement of the molecular ion (e.g., [M+H]⁺) allows for the unambiguous determination of the elemental formula, confirming that the compound has the composition C₉H₁₁ClO₄S₂.

-

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragments could be observed. Likely fragmentation pathways include the loss of the methoxy group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or the isopropyl group. These fragmentation patterns provide further confidence in the proposed structure.

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural confirmation of This compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide presents a detailed, predictive spectroscopic profile based on fundamental principles and comparative data. The key identifying features are the characteristic isopropyl signals in the ¹H NMR, the full carbon skeleton map from ¹³C NMR, the strong carbonyl and sulfonyl stretches in the IR spectrum, and the definitive molecular formula and chlorine isotopic pattern from high-resolution mass spectrometry. By using this guide, researchers can confidently verify the identity and purity of this versatile synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

While direct spectroscopic data for the title compound was not found in the searched repositories, the principles and comparative data used for these predictions are based on universally accepted spectroscopic standards and data from similar molecules available in chemical databases.

- General Spectroscopic Principles: Information on standard NMR, IR, and MS interpretation techniques is widely available in standard organic chemistry textbooks and online resources.

-

Analogous Compound Data: Spectroscopic data for structurally related thiophene derivatives, which inform the predictions in this guide, can be found in supplementary materials of various chemical research articles and in databases like PubChem. For instance, data for "Methyl 3-amino-4-methylthiophene-2-carboxylate" provides context for typical thiophene ring shifts. [Source: PubChem, URL: [Link]]

-

Spectroscopic Databases: General reference data for functional group shifts and patterns are compiled in extensive databases. The NIST Chemistry WebBook is an authoritative source for reference spectra. [Source: NIST Chemistry WebBook, URL: [Link]]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Thiophene-2-carboxylates

Introduction: The Thiophene-2-carboxylate Core in Modern Research

Substituted thiophene-2-carboxylates represent a class of heterocyclic compounds of paramount importance in contemporary chemical and pharmaceutical sciences. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a "privileged pharmacophore," meaning it is a common structural motif in a multitude of approved drugs and biologically active molecules.[1][2] Its electron-rich nature and bioisosteric relationship to the benzene ring allow it to favorably interact with a wide range of biological targets, leading to applications in anti-inflammatory, anticancer, antimicrobial, and neurodegenerative disease therapies.[1] The addition of a carboxylate group at the 2-position, along with other substituents on the thiophene ring, provides a versatile scaffold for chemists to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character. This fine-tuning is critical in the fields of drug discovery, where precise molecular properties are required for optimal pharmacokinetic and pharmacodynamic profiles, as well as in materials science for the development of conductive polymers and organic semiconductors.[3]

This guide offers a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of substituted thiophene-2-carboxylates, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present data in a clear, accessible format to empower your research endeavors.

I. Synthetic Strategies for the Thiophene-2-carboxylate Scaffold

The construction of the substituted thiophene-2-carboxylate core can be achieved through several named reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials. The choice of a synthetic route is often dictated by factors such as the desired regioselectivity, functional group tolerance, and scalability of the reaction.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component condensation for synthesizing 2-aminothiophenes, which can be precursors to various substituted thiophene-2-carboxylates.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4][6]

Causality of Experimental Choices: The use of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[7] Elemental sulfur then acts as the sulfur source for the subsequent cyclization. Microwave irradiation has been shown to significantly improve reaction yields and reduce reaction times, offering a more "green" chemistry approach.[4][6]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Reactant Mixture: In a round-bottom flask, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst: Add ethanol (20 mL) and morpholine (10 mmol).

-

Reaction Conditions: Stir the mixture at 50°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene derivative.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is particularly useful for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[8][9]

Causality of Experimental Choices: The base, typically an alkoxide, deprotonates the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne.[8] A subsequent intramolecular cyclization and tautomerization yield the final 3-hydroxythiophene-2-carboxylate product.[8] This method is valued for its ability to introduce a hydroxyl group at the 3-position, a common feature in various biologically active molecules, including kinase inhibitors.[8]

Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene-2-carboxylate

-

Reactant Mixture: To a solution of an α,β-acetylenic ester (10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, add a solution of methyl thioglycolate (10 mmol) in THF.

-

Base Addition: Cool the mixture to 0°C and slowly add a solution of potassium tert-butoxide (12 mmol) in THF.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and versatile method for constructing thiophene rings from 1,4-dicarbonyl compounds.[10][11] The reaction utilizes a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to facilitate the cyclization.[11][12]

Causality of Experimental Choices: The sulfurizing agent not only provides the sulfur atom for the thiophene ring but also acts as a dehydrating agent, driving the reaction to completion.[12] While effective, this method can sometimes be limited by the availability of the starting 1,4-dicarbonyl compounds and may require harsh reaction conditions.[1][11]

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[13][14] This reaction is a type of Stobbe condensation and leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates.[14]

II. Physicochemical Properties of Substituted Thiophene-2-carboxylates

The physical and chemical properties of substituted thiophene-2-carboxylates are heavily influenced by the nature and position of the substituents on the thiophene ring.

Physical Properties

| Property | Typical Range/Observation | Influencing Factors |

| Appearance | White to off-white or light yellow crystalline solids.[3][15] | Purity and presence of chromophoric substituents. |

| Melting Point | Generally in the range of 100-200°C. Thiophene-2-carboxylic acid melts at 125-127°C.[15][16] | Molecular weight, crystal packing, and intermolecular forces (e.g., hydrogen bonding). |

| Solubility | Generally soluble in organic solvents like ethanol, ether, and acetone; slightly soluble in chloroform and hot water.[1][15] | Polarity of the substituents. The carboxylate group enhances solubility in polar solvents. |

| pKa | The pKa of thiophene-2-carboxylic acid is approximately 3.49.[15] | Electron-withdrawing groups on the ring decrease the pKa (increase acidity), while electron-donating groups increase it. |

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted thiophene-2-carboxylates.

-

¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (δ 7-8 ppm). The chemical shifts are influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon atoms of the thiophene ring resonate in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the carboxylate group appears further downfield (δ > 160 ppm).

-

FT-IR: Characteristic absorption bands include the C=O stretch of the carboxylic acid or ester (around 1700 cm⁻¹) and the C-S stretching vibrations of the thiophene ring.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, which can aid in structural confirmation.

Crystal Structure

Single-crystal X-ray diffraction studies have been employed to determine the precise three-dimensional structure of substituted thiophene-2-carboxylates.[17][18] These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state packing of the molecules.[17]

III. Chemical Reactivity and Functionalization

The reactivity of substituted thiophene-2-carboxylates is characterized by reactions at the thiophene ring and the carboxylate group.

Electrophilic Aromatic Substitution

The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution pattern is directed by the existing substituents. The carboxylate group is an electron-withdrawing group and a meta-director in benzene chemistry; however, in thiophene chemistry, the directing effects can be more complex. Electrophilic substitution on thiophene itself preferentially occurs at the 2-position.[19] For 2-substituted thiophenes with an electron-withdrawing group like a carboxylate, electrophilic attack is generally directed to the 5-position.[20]

Reactions of the Carboxylate Group

The carboxylic acid functionality of thiophene-2-carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.[21] These transformations are crucial for building more complex molecules and for creating libraries of compounds for biological screening.[2]

Experimental Protocol: Esterification of Thiophene-2-carboxylic Acid

-

Reactant Mixture: Dissolve thiophene-2-carboxylic acid (10 mmol) in methanol (50 mL).

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reaction Conditions: Reflux the mixture for 4 hours.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl thiophene-2-carboxylate.

Metal-Mediated Cross-Coupling Reactions

Halogenated thiophene-2-carboxylates are valuable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[22] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, providing access to a diverse array of complex molecules.

IV. Applications in Drug Discovery and Development

The versatile scaffold of substituted thiophene-2-carboxylates has been extensively explored in medicinal chemistry.[1] The thiophene ring can be found in numerous FDA-approved drugs.[1] The ability to readily modify the substitution pattern allows for the optimization of biological activity and pharmacokinetic properties. For instance, thiophene-2-carboxamide derivatives have shown promise as anticancer agents by inhibiting key enzymes like VEGFR-2.[2] Furthermore, derivatives of thiophene-2-carboxylic acid are being investigated for their anti-inflammatory, antibacterial, and antifungal activities.[23][24] The development of efficient synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives has been crucial for the creation of new insecticides.[22][25]

V. Conclusion

Substituted thiophene-2-carboxylates are a cornerstone of modern heterocyclic chemistry, with their significance firmly rooted in their diverse applications, particularly in the pharmaceutical industry. A thorough understanding of their synthesis, physical properties, and chemical reactivity is essential for researchers aiming to leverage this versatile scaffold for the design and development of novel functional molecules. The synthetic methodologies outlined in this guide, coupled with an appreciation for the structure-property relationships, provide a solid foundation for the rational design and synthesis of new thiophene-2-carboxylate derivatives with tailored properties for a wide range of applications.

References

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Semantic Scholar.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ACS Publications. [Link]

- Fiesselmann thiophene synthesis. (2024). Filo.

- Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-200.

- Synthesis of Furan and Thiophene. (n.d.). SlideShare.

- Khan, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.).

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.

- Hinsberg synthesis. (n.d.).

- Hinsberg Thiophene Synthesis. (n.d.). ideXlab.

- Synthesis of thiophene-2-carboxylates 4 a–k. (n.d.).

- The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). BOC Sciences.

- Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube.

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). BOC Sciences.

- Hinsberg synthesis of thiophenes. (n.d.). Semantic Scholar.

- Profeta, S. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling, 28(7), 639-648.

-

Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

- Pchelintsev, D. Y., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2686-2694.

- Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis1,2. Journal of the American Chemical Society, 87(8), 1739-1742.

- Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 13.

- Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.

- Badiceanu, C. D., et al. (2021).

-

Thiophene-2-carboxylate. (n.d.). PubChem. [Link]

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2025).

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)

-

thiophene-2-carboxylic acid. (2024). ChemBK. [Link]

- Crystal structure of 2-(thiophen-3-yl)

- Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. (2021, September 15). YouTube.

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.).

- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (n.d.).

- Badiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2).

-

2-Thiophenecarboxylic acid. (n.d.). PubChem. [Link]

- Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology.

- Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (2025).

- Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024). Pearson.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 17. uomphysics.net [uomphysics.net]

- 18. Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 20. youtube.com [youtube.com]

- 21. nbinno.com [nbinno.com]

- 22. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 23. tandfonline.com [tandfonline.com]

- 24. farmaciajournal.com [farmaciajournal.com]

- 25. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry and a Guide to Its Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Thiophene in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a wide array of pharmaceuticals is a testament to its remarkable versatility as a pharmacophore.[2][3] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][4][5] The structural attributes of the thiophene nucleus, such as its planarity and ability to engage in hydrogen bonding and other non-covalent interactions, contribute to its successful application in drug design.[4] Furthermore, the thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the key synthetic strategies for accessing functionalized thiophene derivatives, with a focus on the practical application and rationale behind these methodologies in the context of medicinal chemistry.

Part 1: Constructing the Core - Foundational Syntheses of the Thiophene Ring

The initial construction of the thiophene ring is a critical step in the synthesis of more complex derivatives. Several named reactions have become workhorses in the synthetic chemist's toolbox for this purpose.

The Gewald Reaction: A Multicomponent Gateway to 2-Aminothiophenes

The Gewald reaction is a powerful and versatile one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7] This multicomponent condensation involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8] The resulting 2-aminothiophene scaffold is a valuable intermediate, as the amino group can be readily modified to introduce further diversity.

The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic thiophene ring.[6] The operational simplicity and the availability of a wide range of starting materials make the Gewald reaction a highly attractive method for building libraries of thiophene derivatives for drug screening.[9]

Caption: Workflow of the Gewald Reaction.

-

To a stirred solution of 2-butanone (10.0 g, 0.139 mol) and ethyl cyanoacetate (15.7 g, 0.139 mol) in 50 mL of ethanol, add elemental sulfur (4.45 g, 0.139 g-atom).

-

Slowly add morpholine (12.1 g, 0.139 mol) dropwise to the mixture.

-

Heat the reaction mixture to 50°C and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

The Paal-Knorr Thiophene Synthesis: Cyclization of 1,4-Dicarbonyls

The Paal-Knorr synthesis is a classic and reliable method for constructing thiophene rings from 1,4-dicarbonyl compounds.[10][11][12] The reaction involves the condensation of the dicarbonyl precursor with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][13] These reagents not only act as a source of sulfur but also facilitate the dehydration required for cyclization.[11]

While the precise mechanism is still a subject of some discussion, it is generally accepted that the reaction proceeds through the formation of a thioketone intermediate, followed by intramolecular condensation and dehydration to form the aromatic thiophene ring.[12] The Paal-Knorr synthesis is particularly useful for preparing tetra-substituted thiophenes.

Caption: Overview of the Paal-Knorr Thiophene Synthesis.

Part 2: Functionalization of the Thiophene Ring - Tailoring for Medicinal Applications

Once the thiophene core is synthesized, the introduction of various functional groups is crucial for modulating the biological activity and pharmacokinetic properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the functionalization of thiophenes.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting a thienyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base.[14][15] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[16]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 90-98 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60 | 88-96 |

The Stille coupling involves the reaction of a thienyl halide or triflate with an organostannane reagent, catalyzed by a palladium complex.[14] A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. However, the toxicity of the tin byproducts is a significant drawback, particularly in the context of pharmaceutical synthesis.

C-H Activation: A Modern Approach to Thiophene Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of thiophenes, obviating the need for pre-functionalized starting materials like halides or triflates.[17][18] This approach allows for the direct coupling of a C-H bond with a suitable reaction partner, often another aromatic system.

The regioselectivity of C-H activation on the thiophene ring can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions.[19] While the more acidic α-protons (at the C2 and C5 positions) are generally more reactive, methods for the functionalization of the β-positions (C3 and C4) have also been developed.[17]

Caption: General workflow for C-H activation of thiophenes.

Part 3: Thiophene Derivatives in Approved Drugs - Case Studies in Synthesis

The practical application of these synthetic methodologies is best illustrated through the synthesis of commercially available drugs containing a thiophene moiety.

Olanzapine: An Atypical Antipsychotic

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[3][4] Its synthesis involves the construction of a thienobenzodiazepine core. A key step in many synthetic routes is the formation of a 2-amino-5-methylthiophene-3-carbonitrile intermediate, often prepared via a Gewald-type reaction.[20][21] This is followed by a nucleophilic aromatic substitution and subsequent cyclization to form the final tricyclic structure.[20][22]

Tioconazole: An Antifungal Agent

Tioconazole is an antifungal medication used to treat yeast infections.[23] Its synthesis involves the coupling of a substituted imidazole ethanol derivative with a functionalized thiophene.[24] One common synthetic route utilizes a Williamson ether synthesis, where the alkoxide of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol reacts with 2-chloro-3-(chloromethyl)thiophene to form the final product.[24][25][26]

Agomelatine: A Melatonergic Antidepressant

While agomelatine itself contains a naphthalene ring system as a bioisosteric replacement for the indole of melatonin, its development highlights the importance of scaffold hopping in medicinal chemistry, a strategy often employed with thiophene-containing analogs.[27][28][29] The synthesis of agomelatine has been approached through various routes, demonstrating the application of classical organic reactions in the preparation of complex drug molecules.[27][30][31]

Conclusion

The synthesis of functionalized thiophene derivatives is a vibrant and evolving field of research. The classical ring-forming reactions, such as the Gewald and Paal-Knorr syntheses, continue to be valuable for their robustness and versatility. These are complemented by modern functionalization techniques, particularly palladium-catalyzed cross-coupling reactions and direct C-H activation, which offer unprecedented control and efficiency in the late-stage modification of the thiophene scaffold. A thorough understanding of these synthetic methodologies is essential for medicinal chemists aiming to leverage the privileged nature of the thiophene ring in the design and discovery of new therapeutic agents.

References

-

A Novel Synthesis of the Antidepressant Agomelatine. (n.d.). Thieme. Retrieved January 13, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Gewald reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (2018). SlideShare. Retrieved January 13, 2026, from [Link]

-

Olanzapine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Tioconazole: A Feasibility Analysis of Its Synthetic Route for Manufacturers. (2023). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 13, 2026, from [Link]

-

Tioconazole. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2007). Arkat USA. Retrieved January 13, 2026, from [Link]

-

Synthesis of Furan and Thiophene. (2019). SlideShare. Retrieved January 13, 2026, from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (2023). Pharmaguideline. Retrieved January 13, 2026, from [Link]

- CN104860934A - Synthesis method of tioconazole. (2015). Google Patents.

-

Structures of important thiophene-based drugs. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

- CN101792400A - Synthetic method for agomelatine. (2010). Google Patents.

-

Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2005). Semantic Scholar. Retrieved January 13, 2026, from [Link]

- CN101519403B - A kind of method of synthesizing tioconazole. (2011). Google Patents.

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2011). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Thiophene-Based Compounds. (2022). MDPI. Retrieved January 13, 2026, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Wiley Online Library. Retrieved January 13, 2026, from [Link]

-

A One Pot Process For The Preparation Of Olanzapine Intermediate. (n.d.). Quick Company. Retrieved January 13, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 13, 2026, from [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. Retrieved January 13, 2026, from [Link]

-

A Novel Synthesis of the Antidepressant Agomelatine. (2011). ResearchGate. Retrieved January 13, 2026, from [Link]

- US7863442B2 - Processes for the synthesis of olanzapine. (2011). Google Patents.

-

Production Method of Tioconazole. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. (2023). Bentham Science. Retrieved January 13, 2026, from [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2023). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Sequential Regioselective C–H Functionalization of Thiophenes. (2017). American Chemical Society. Retrieved January 13, 2026, from [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2014). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved January 13, 2026, from [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Springer. Retrieved January 13, 2026, from [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2021). Research Square. Retrieved January 13, 2026, from [Link]

-

Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. (2018). American Chemical Society. Retrieved January 13, 2026, from [Link]

-

Selected applications of C-H activation. (2024). YouTube. Retrieved January 13, 2026, from [Link]

-